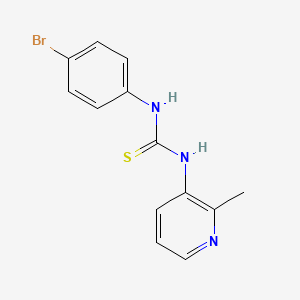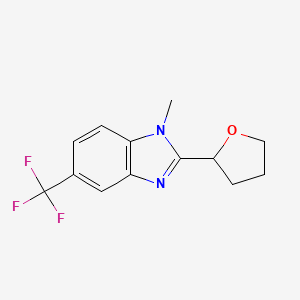![molecular formula C24H23ClN2O2 B6014752 {4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone](/img/structure/B6014752.png)
{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl and phenyl group, and a methanone group attached to a hydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with chlorophenyl and phenyl groups through palladium-catalyzed coupling reactions.
Attachment of the Methanone Group: The methanone group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as catalysts.
Final Assembly: The hydroxyphenyl group is attached to the methanone group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones.
Reduction: Reduction of the methanone group can yield secondary alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a useful tool in pharmacological research.
Medicine
In medicine, {4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone is investigated for its potential therapeutic effects. It has shown promise as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, inhibiting their activity. For example, it has been shown to inhibit the enzyme AKR1C3 by forming hydrogen bonds with key residues in the active site .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features but different pharmacological properties.
Hydroxyzine: Another compound with a piperazine ring, used as an antihistamine.
Buclizine: A piperazine derivative used as an antiemetic.
Uniqueness
{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-20-12-10-19(11-13-20)23(18-6-2-1-3-7-18)26-14-16-27(17-15-26)24(29)21-8-4-5-9-22(21)28/h1-13,23,28H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAVANMOCWPBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6014672.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6014678.png)
![N-(4-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6014689.png)
![4-biphenylyl[1-(3-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6014709.png)
![1-({1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6014714.png)
![3-oxo-N-[2-(2-thiophen-3-yl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethyl]-1,2-dihydroindene-1-carboxamide](/img/structure/B6014715.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6014721.png)

![2-[acetyl(isopentyl)amino]-4-methyl-N-(4-pyridylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6014730.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B6014737.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)

![[1-(1H-benzimidazol-2-ylmethyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6014789.png)
